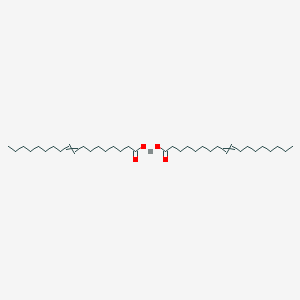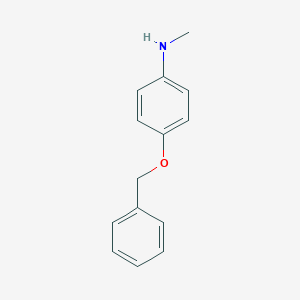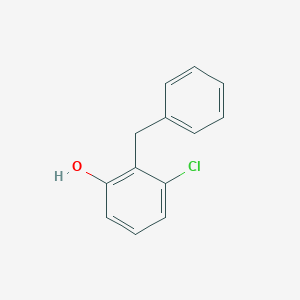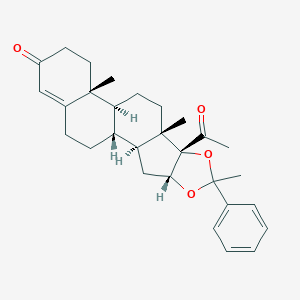
16alpha,17alpha-Dihydroxyprogesterone acetophenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16alpha,17alpha-Dihydroxyprogesterone acetophenide (DHPA) is a synthetic progestin, which is widely used in scientific research. It is a derivative of progesterone and has been extensively studied for its biochemical and physiological effects. DHPA is an important tool in the study of reproductive biology and has been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Imaging and Radiotherapy of Breast Tumors
16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives have been evaluated for their potential in diagnostic imaging and radiotherapy, particularly in breast tumors. These compounds demonstrate high uptake in progesterone receptor-mediated target tissues, making them promising for imaging PR-positive breast tumors. For instance, a study by Zhou et al. (2008) synthesized and evaluated a bromine-76-labeled progestin derivative for its tissue biodistribution and metabolic stability, revealing its potential for early imaging of PR-positive breast tumors (Zhou et al., 2008).
2. Study of Steroid Metabolism and Biological Functions
Research has also focused on understanding the biological functions and metabolic pathways of 16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives. Kamernitskii and Levina (2005) explored the synthesis, modification, structure, and biological activity of 16alpha,17alpha-cycloalkanoprogesterone, demonstrating the potential to differentiate biological functions of steroid hormones (Kamernitskii & Levina, 2005).
3. Investigation of Endocrine Disrupting Chemicals
In studies investigating the effects of endocrine-disrupting chemicals, 16alpha,17alpha-Dihydroxyprogesterone acetophenide and its metabolites have been used as reference compounds. For example, Watanabe et al. (2005) used these compounds to study the interactions between cannabinoid and steroid metabolism, indicating the role of these steroids in understanding endocrine effects (Watanabe et al., 2005).
Eigenschaften
CAS-Nummer |
1179-87-9 |
|---|---|
Produktname |
16alpha,17alpha-Dihydroxyprogesterone acetophenide |
Molekularformel |
C29H36O4 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |
InChI-Schlüssel |
AHBKIEXBQNRDNL-BXXPAUNWSA-N |
Isomerische SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Kanonische SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Andere CAS-Nummern |
1179-87-9 24356-94-3 |
Synonyme |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



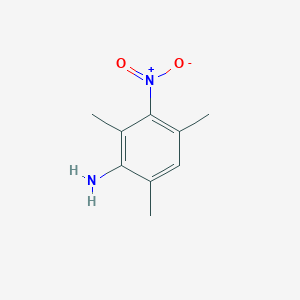
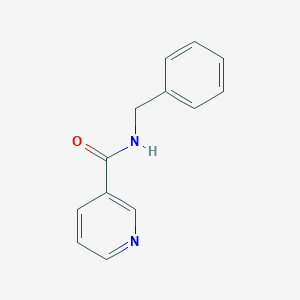
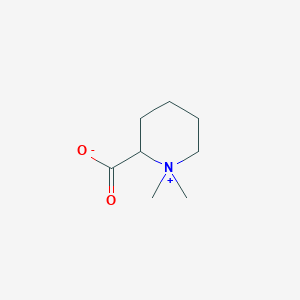
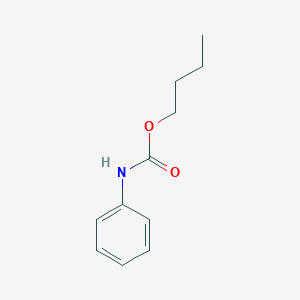
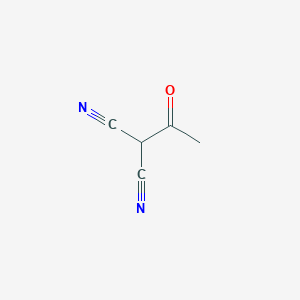

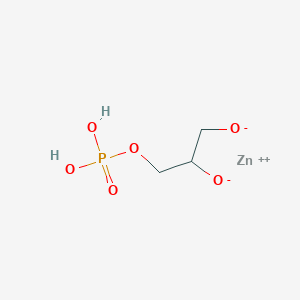
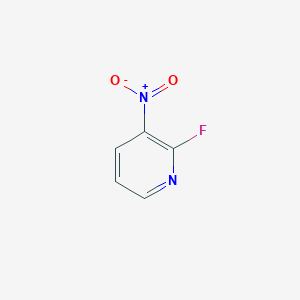
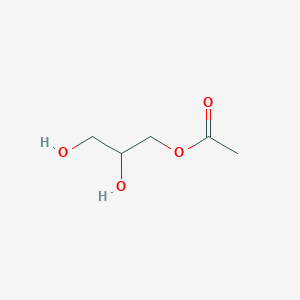
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
